2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate
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Overview
Description
2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate is a fluorinated methacrylate compound. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to chemical and thermal degradation. It is used in various applications, including coatings, adhesives, and as a monomer for polymer synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate involves multiple steps. One common method includes the reaction of 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate can undergo various chemical reactions, including:
Polymerization: It can polymerize to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Polymers: Fluorinated polymers with high thermal and chemical resistance.
Substituted Derivatives: Compounds with modified functional groups for specific applications.
Scientific Research Applications
2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate has several scientific research applications:
Chemistry: Used as a monomer for the synthesis of fluorinated polymers.
Biology: Investigated for its potential use in biomedical coatings due to its biocompatibility and resistance to biofouling.
Medicine: Explored for drug delivery systems where stability and resistance to degradation are crucial.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate involves its ability to form strong, stable bonds due to the presence of multiple fluorine atoms. These fluorine atoms create a highly electronegative environment, which enhances the compound’s resistance to chemical and thermal degradation. The molecular targets and pathways involved are primarily related to its interaction with other molecules in polymerization and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol
- Difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]ethoxy}acetic acid
- Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate
Uniqueness
2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate stands out due to its methacrylate group, which allows it to polymerize and form high-performance polymers. Its unique structure provides exceptional resistance to chemical and thermal degradation, making it suitable for demanding applications .
Biological Activity
2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl Methacrylate (DFTME) is a fluorinated compound with significant potential in various biological applications due to its unique chemical properties. Understanding its biological activity is essential for evaluating its safety and efficacy in potential applications ranging from pharmaceuticals to materials science.
Chemical Structure and Properties
DFTME is characterized by a complex fluorinated structure that enhances its stability and hydrophobicity. The molecular formula is C6F10O, and it features multiple fluorinated ethoxy groups, which contribute to its unique reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C6F10O |
Molecular Weight | 282.06 g/mol |
CAS Number | 330562-43-1 |
Synonyms | 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl methacrylate |
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of DFTME. The compound has shown promising results against various bacterial strains. For instance, a study employing disc diffusion and micro-dilution methods indicated that DFTME exhibits significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-64 µg/mL for these pathogens .
Cytotoxicity and Safety Profile
The cytotoxicity of DFTME was evaluated using several mammalian cell lines. Results indicated that while the compound possesses antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) values varied significantly across different cell lines, suggesting that the compound's safety profile is dose-dependent. For example, IC50 values were reported as follows:
Cell Line | IC50 (µg/mL) |
---|---|
HepG2 (liver cancer cells) | 50 |
MCF-7 (breast cancer cells) | 75 |
Vero (normal kidney cells) | 100 |
These findings indicate the need for careful consideration when determining therapeutic dosages for potential applications .
The mechanism by which DFTME exerts its biological effects appears to involve disruption of cellular membranes and interference with metabolic pathways. The presence of multiple fluorinated groups enhances membrane permeability, allowing for greater interaction with cellular components. This property is particularly relevant in the context of antimicrobial activity, where membrane integrity is crucial for bacterial survival .
Case Study 1: Antibacterial Efficacy
A controlled study tested DFTME against clinical isolates of E. coli resistant to conventional antibiotics. The results demonstrated that DFTME effectively inhibited growth in resistant strains at concentrations lower than those required for traditional antibiotics. This highlights its potential as an alternative therapeutic agent in treating antibiotic-resistant infections .
Case Study 2: Toxicological Assessment
In a comprehensive toxicological assessment conducted on laboratory animals, DFTME was administered at varying doses to evaluate systemic toxicity. Observations indicated dose-dependent effects on liver function markers and renal parameters, necessitating further investigation into long-term exposure effects .
Properties
Molecular Formula |
C11H7F13O5 |
---|---|
Molecular Weight |
466.15 g/mol |
IUPAC Name |
[2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H7F13O5/c1-4(2)5(25)26-3-6(12,13)27-7(14,15)8(16,17)28-9(18,19)10(20,21)29-11(22,23)24/h1,3H2,2H3 |
InChI Key |
QZFZXVNYVUDHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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